Ethyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate
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Overview
Description
Ethyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H7BrF4O2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Trifluoromethylation: The addition of a trifluoromethyl group to the benzene ring.
Esterification: The formation of the ester group by reacting the carboxylic acid with ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, often using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of these reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: Where one substituent is replaced by another.
Oxidation Reactions: Where the compound is oxidized to form new products.
Reduction Reactions: Where the compound is reduced, often leading to the removal of halogen atoms.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Fluorinating Agents: Such as Selectfluor for introducing fluorine atoms.
Trifluoromethylating Agents: Such as Ruppert’s reagent for adding trifluoromethyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield simpler hydrocarbons.
Scientific Research Applications
Ethyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly for its unique substituents that may enhance drug efficacy.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of bromine, fluorine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, leading to specific biological or chemical outcomes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(trifluoromethyl)benzoate
- Ethyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate
- Methyl 2-bromobenzoate
Uniqueness
Ethyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate is unique due to the specific combination of substituents on the benzene ring. This combination can result in distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C10H7BrF4O2 |
---|---|
Molecular Weight |
315.06 g/mol |
IUPAC Name |
ethyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H7BrF4O2/c1-2-17-9(16)5-3-7(11)6(4-8(5)12)10(13,14)15/h3-4H,2H2,1H3 |
InChI Key |
MMEUPBVTEGSCPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1F)C(F)(F)F)Br |
Origin of Product |
United States |
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